Cyp1B1-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

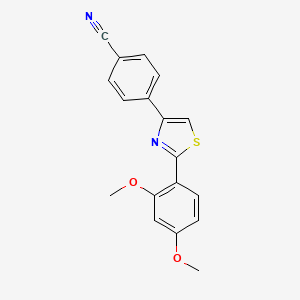

Properties

Molecular Formula |

C18H14N2O2S |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

4-[2-(2,4-dimethoxyphenyl)-1,3-thiazol-4-yl]benzonitrile |

InChI |

InChI=1S/C18H14N2O2S/c1-21-14-7-8-15(17(9-14)22-2)18-20-16(11-23-18)13-5-3-12(10-19)4-6-13/h3-9,11H,1-2H3 |

InChI Key |

SCCIDJLIDOUTOW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)C#N)OC |

Origin of Product |

United States |

Foundational & Exploratory

Cyp1B1-IN-4: A Technical Guide to its Mechanism of Action as a Selective CYP1B1 Inhibitor

Introduction

Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes, which are crucial for the metabolism of a wide array of both endogenous and exogenous compounds.[1] Primarily an extrahepatic enzyme, CYP1B1 is found in tissues such as the brain, kidneys, prostate, and mammary glands.[2][3] Its expression is notably elevated in a variety of human tumors, including those of the breast, colon, lung, and skin, while remaining low in corresponding healthy tissues.[2][4] This differential expression makes CYP1B1 an attractive target for cancer therapy and chemoprevention.

CYP1B1 plays a significant role in the metabolic activation of procarcinogens, such as polycyclic aromatic hydrocarbons, converting them into carcinogenic metabolites that can bind to DNA, form adducts, and initiate tumorigenesis. Furthermore, CYP1B1 is involved in the metabolism of steroid hormones, particularly the hydroxylation of estradiol to 4-hydroxyestradiol, a metabolite implicated in carcinogenesis. The enzyme's activity has also been linked to the development of resistance to certain chemotherapeutic agents.

Cyp1B1-IN-4 is a representative selective inhibitor of the CYP1B1 enzyme. By specifically binding to and blocking the enzymatic activity of CYP1B1, this small molecule aims to prevent the activation of procarcinogens, modulate hormone metabolism, and potentially overcome drug resistance in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by typical quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data for a Representative CYP1B1 Inhibitor

The inhibitory activity of a compound like this compound is typically characterized by its half-maximal inhibitory concentration (IC50), which quantifies the amount of the substance needed to inhibit a biological process by 50%. The selectivity of the inhibitor is also a critical parameter, often expressed as a ratio of its IC50 value for the target enzyme (CYP1B1) versus other related enzymes (e.g., CYP1A1).

| Compound | Target | IC50 (nM) | Selectivity Index (SI) vs. CYP1A1 | Reference Compound |

| This compound (Representative) | CYP1B1 | 11.9 | >20 | CYP1B1 ligand 3, 2-(4-Fluorophenyl)-E2 |

| 2-(4-Fluorophenyl)-E2 | CYP1B1 | 240 | 20 | |

| Ethynyl-derivative | CYP1B1 | 370 | 25 |

Core Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of the cytochrome P450 1B1 enzyme. CYP1B1 inhibitors can function through several mechanisms, including competitive, non-competitive, or mechanism-based inactivation. Competitive inhibitors directly bind to the active site of the enzyme, preventing the substrate from binding. Non-competitive inhibitors bind to an allosteric site, inducing a conformational change that reduces the enzyme's activity. Mechanism-based inactivators form a stable, often covalent, complex with the enzyme, rendering it permanently inactive.

By inhibiting CYP1B1, this compound is expected to produce the following key effects:

-

Reduction of Carcinogenic Metabolites: this compound blocks the metabolic activation of procarcinogens, thereby decreasing the formation of DNA-damaging metabolites.

-

Modulation of Estrogen Metabolism: The inhibitor alters the metabolic pathway of estradiol, reducing the production of the potentially carcinogenic 4-hydroxyestradiol.

-

Inhibition of Cancer Cell Proliferation: By interfering with pathways crucial for tumor growth that are influenced by CYP1B1 activity, the inhibitor can suppress the proliferation of cancer cells.

-

Potential to Overcome Drug Resistance: In tumors where CYP1B1 overexpression contributes to resistance to chemotherapeutic drugs like docetaxel, its inhibition may restore sensitivity to the treatment.

Signaling Pathways

CYP1B1 is implicated in several signaling pathways that are crucial for carcinogenesis and cell proliferation. The inhibition of CYP1B1 by this compound can therefore modulate these pathways.

One of the key pathways influenced by CYP1B1 is the Wnt/β-catenin signaling pathway. Studies have shown that CYP1B1 can suppress Herc5-mediated ISGylation, a process that leads to the degradation of β-catenin. By inhibiting this degradation, elevated CYP1B1 activity leads to the stabilization and nuclear translocation of β-catenin, which in turn activates target genes involved in cell proliferation and differentiation.

The mechanism of action of a selective inhibitor like this compound would be to counteract these effects.

Experimental Protocols

The characterization of a CYP1B1 inhibitor like this compound involves a series of in vitro experiments to determine its efficacy and mechanism of action.

Cell Viability Assay (e.g., MTT Assay)

-

Objective: To assess the effect of the inhibitor on the proliferation of cancer cells.

-

Methodology:

-

Cell Seeding: Cancer cell lines with known high expression of CYP1B1 (e.g., MDA-MB-231, HeLa, SKOV-3) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with increasing concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the percentage of cell viability relative to an untreated control.

-

Western Blot Analysis

-

Objective: To analyze the effect of the inhibitor on the expression of key proteins in relevant signaling pathways (e.g., Wnt/β-catenin).

-

Methodology:

-

Cell Treatment and Lysis: Cells are treated with this compound. After treatment, the cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., β-catenin, c-Myc, Cyclin D1) and a loading control (e.g., β-actin or GAPDH).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To measure changes in the mRNA levels of target genes.

-

Methodology:

-

RNA Extraction: Total RNA is extracted from treated and untreated cells using a suitable RNA isolation kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Real-Time PCR: The cDNA is used as a template for real-time PCR with gene-specific primers for target genes and a reference gene (e.g., GAPDH).

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

-

Cell Migration and Invasion Assays (e.g., Transwell Assay)

-

Objective: To assess the effect of the inhibitor on the migratory and invasive potential of cancer cells.

-

Methodology:

-

Cell Preparation: Cells are serum-starved and then seeded into the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion and migration assays, respectively).

-

Treatment: The cells are treated with this compound.

-

Migration/Invasion: The lower chamber contains a chemoattractant (e.g., medium with 10% FBS). The cells are allowed to migrate or invade through the porous membrane for a set period.

-

Staining and Counting: The non-migrated/invaded cells on the upper surface of the membrane are removed. The cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

Experimental Workflow

A typical workflow for the preclinical evaluation of a selective CYP1B1 inhibitor is outlined below.

Conclusion

This compound, as a representative selective inhibitor of CYP1B1, holds significant promise as a therapeutic agent in oncology. Its mechanism of action is centered on the direct inhibition of the CYP1B1 enzyme, which in turn mitigates the pro-carcinogenic activities of this protein. By preventing the metabolic activation of carcinogens, modulating hormone metabolism, and potentially reversing drug resistance, this compound offers a targeted approach to cancer treatment. The experimental protocols and workflows detailed in this guide provide a framework for the comprehensive evaluation of this and other similar CYP1B1 inhibitors, paving the way for their further development and potential clinical application.

References

An In-depth Technical Guide to the Cellular Target of Selective CYP1B1 Inhibitors

Disclaimer: Information regarding a specific compound designated "Cyp1B1-IN-4" is not available in publicly accessible scientific literature or databases. This technical guide will therefore focus on the well-characterized, potent, and selective Cytochrome P450 1B1 (CYP1B1) inhibitor, Cyp1B1-IN-3 , as a representative molecule to delineate the cellular target, mechanism of action, and relevant experimental protocols. The principles and methodologies described herein are broadly applicable to the study of other selective CYP1B1 inhibitors.

Core Cellular Target: Cytochrome P450 1B1 (CYP1B1)

The primary cellular target of Cyp1B1-IN-3 and other selective inhibitors is the enzyme Cytochrome P450 1B1 (CYP1B1). CYP1B1 is a member of the cytochrome P450 superfamily of heme-containing monooxygenases.[1] These enzymes are crucial for the metabolism of a wide array of endogenous and exogenous substances.[2]

Function and Pathophysiological Relevance:

-

Metabolism of Endogenous Compounds: CYP1B1 is involved in the metabolism of steroid hormones (such as estradiol), fatty acids, and vitamins.[3][4]

-

Xenobiotic Metabolism: It plays a significant role in the metabolic activation of procarcinogens, including polycyclic aromatic hydrocarbons (PAHs), converting them into carcinogenic metabolites that can damage DNA.[5]

-

Tissue Expression: Unlike many other CYP enzymes that are abundant in the liver, CYP1B1 is primarily expressed in extrahepatic tissues, including the prostate, breast, uterus, and lungs.

-

Role in Cancer: CYP1B1 is notably overexpressed in a wide variety of human tumors compared to adjacent normal tissues. This overexpression is linked to cancer progression, metastasis, and resistance to chemotherapeutic agents, making CYP1B1 a compelling therapeutic target in oncology.

Quantitative Data for Selective CYP1B1 Inhibitors

The potency and selectivity of CYP1B1 inhibitors are critical parameters determined through enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Reference(s) |

| Cyp1B1-IN-3 | CYP1B1 | 6.6 | Not Specified | |

| CYP1A1 | 347.3 | Not Specified | ||

| CYP1A2 | >10,000 | Not Specified | ||

| 2,4,3',5'-Tetramethoxystilbene (TMS) | CYP1B1 | ~3 | EROD Assay |

Mechanism of Action

Cyp1B1-IN-3 and similar selective inhibitors function by directly binding to the CYP1B1 enzyme, thereby blocking its catalytic activity. This inhibition is often competitive, meaning the inhibitor molecule competes with the endogenous or exogenous substrates for access to the enzyme's active site. By occupying the active site, the inhibitor prevents the metabolism of procarcinogens and the production of metabolites that can promote cancer cell growth and survival.

Affected Signaling Pathways

The inhibition of CYP1B1 can have significant downstream effects on various cellular signaling pathways implicated in cancer.

Wnt/β-catenin Signaling Pathway

Studies have demonstrated a link between CYP1B1 activity and the Wnt/β-catenin signaling pathway. CYP1B1 can promote the expression of β-catenin and its downstream target genes, which are involved in cell proliferation and migration. Inhibition of CYP1B1 with compounds like Cyp1B1-IN-3 is expected to suppress this pathway, leading to decreased cancer cell growth and motility.

Caption: Effect of CYP1B1 inhibition on the Wnt/β-catenin signaling pathway.

Other Affected Pathways

In addition to Wnt/β-catenin, inhibition of CYP1B1 has been shown to impact other signaling cascades, including:

-

P-glycoprotein (P-gp): Implicated in multidrug resistance.

-

AKT/ERK and FAK/SRC: Key pathways in cell survival, proliferation, and migration.

-

Epithelial-Mesenchymal Transition (EMT): A process involved in cancer metastasis.

Experimental Protocols

A variety of in vitro and cell-based assays are utilized to characterize the activity and cellular effects of CYP1B1 inhibitors.

In Vitro CYP1B1 Inhibition Assay (EROD Assay)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant human CYP1B1.

Principle: The assay quantifies the O-deethylation of the fluorogenic substrate 7-ethoxyresorufin to the highly fluorescent product resorufin by CYP1B1. A reduction in resorufin formation indicates inhibition of the enzyme.

Materials:

-

Recombinant human CYP1B1 enzyme

-

7-ethoxyresorufin (EROD) substrate

-

NADPH regenerating system

-

Test inhibitor (e.g., Cyp1B1-IN-3)

-

Potassium phosphate buffer (pH 7.4)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO).

-

In the wells of a 96-well plate, add the recombinant CYP1B1 enzyme and the NADPH regenerating system in potassium phosphate buffer.

-

Add the test inhibitor at various concentrations to the respective wells. Include a vehicle control (no inhibitor).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the 7-ethoxyresorufin substrate.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

-

Measure the fluorescence of resorufin using a plate reader (Excitation ~530 nm, Emission ~590 nm).

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell-Based CYP1B1 Inhibition Assay

This assay evaluates the ability of a compound to inhibit CYP1B1 activity within a cellular context.

Principle: Cancer cell lines that overexpress CYP1B1 are treated with the inhibitor, and the subsequent reduction in CYP1B1 activity is measured.

Materials:

-

CYP1B1-overexpressing cancer cell line (e.g., MCF-7, HeLa)

-

Cell culture medium and supplements

-

Test inhibitor (e.g., Cyp1B1-IN-3)

-

Cell-permeable CYP1B1 substrate (e.g., a luciferin-based probe)

-

96-well clear-bottom white plates

-

Luminometer

Procedure:

-

Seed the CYP1B1-overexpressing cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 24-48 hours).

-

Add the cell-permeable luciferin-based CYP1B1 substrate to the wells.

-

Incubate for a period sufficient for substrate metabolism (e.g., 1-3 hours).

-

Add a luciferase detection reagent to lyse the cells and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition of CYP1B1 activity for each inhibitor concentration.

Western Blot Analysis of Signaling Proteins

This technique is used to assess the effect of the inhibitor on the protein levels of key components of signaling pathways.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

Materials:

-

Cells treated with the inhibitor

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Lyse the treated and control cells in RIPA buffer.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk).

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Experimental Workflow Visualization

The following diagram outlines a general workflow for the preclinical evaluation of a selective CYP1B1 inhibitor.

Caption: A representative preclinical experimental workflow for a novel CYP1B1 inhibitor.

References

Discovery and Synthesis of Potent and Selective CYP1B1 Inhibitors: A Technical Overview

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific information on a compound designated "Cyp1B1-IN-4." This document therefore provides a generalized, in-depth technical guide on the discovery and synthesis of potent and selective inhibitors of Cytochrome P450 1B1 (CYP1B1), drawing upon established research in the field. The data and methodologies presented are representative of the development of novel CYP1B1 inhibitors.

Introduction: The Rationale for Targeting CYP1B1

Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes, which are crucial for the metabolism of a wide array of endogenous and exogenous compounds.[1][2][3] Notably, CYP1B1 is overexpressed in a variety of human tumors, including breast, prostate, and lung cancers, while its expression in corresponding normal tissues is minimal.[4][5] This differential expression makes CYP1B1 an attractive target for cancer therapy.

The enzyme is implicated in the metabolic activation of procarcinogens and the inactivation of several anticancer drugs, contributing to chemoresistance. By selectively inhibiting CYP1B1, it is possible to reduce the formation of carcinogenic metabolites and resensitize tumor cells to existing chemotherapeutic agents. The primary challenge in developing CYP1B1 inhibitors lies in achieving high selectivity over other CYP1 family members, such as CYP1A1 and CYP1A2, due to the structural similarity of their active sites.

Discovery of Selective CYP1B1 Inhibitors: A Scaffold Hopping Approach

The discovery of novel, potent, and selective CYP1B1 inhibitors often employs a strategy of "scaffold hopping," where the core chemical structure of a known inhibitor is modified to explore new chemical space and improve pharmacological properties. This approach, combined with structure-based drug design, has led to the identification of several promising classes of inhibitors.

One successful strategy involves the modification of known scaffolds like α-naphthoflavone or the development of entirely new chemical series, such as those based on thiazole or stilbene. For the purpose of this guide, we will focus on a hypothetical, yet representative, inhibitor from a 2,4-diarylthiazole series, which we will refer to as Thiazole-Exemplar-1 .

Lead Identification and Optimization

The discovery process for Thiazole-Exemplar-1 would typically begin with a high-throughput screening of a compound library to identify initial hits with inhibitory activity against CYP1B1. This is often followed by a scaffold hopping approach from a known, less selective inhibitor. For instance, starting from a known chalcone-based inhibitor, computational methods can be used to identify bioisosteric replacements that might improve selectivity and potency.

Subsequent optimization involves iterative chemical synthesis and biological testing. Structure-activity relationship (SAR) studies guide the modification of different parts of the molecule. For a 2,4-diarylthiazole scaffold, this would involve modifying the substituent groups on the aryl rings to enhance interactions with key amino acid residues in the active site of CYP1B1, such as Phe231.

Synthesis of a Representative CYP1B1 Inhibitor: Thiazole-Exemplar-1

The synthesis of a 2,4-diarylthiazole-based inhibitor like Thiazole-Exemplar-1 is typically achieved through a multi-step process. A general synthetic route is outlined below.

General Synthetic Protocol

The synthesis often starts from a substituted benzaldehyde and a substituted acetophenone.

-

Chalcone Formation: The substituted benzaldehyde is reacted with the substituted acetophenone in the presence of a base, such as sodium hydroxide, in an alcoholic solvent to form a chalcone intermediate via a Claisen-Schmidt condensation.

-

Thiazole Ring Formation: The resulting chalcone is then reacted with thiourea in the presence of a catalyst, such as iodine or an oxidizing agent, in a suitable solvent like ethanol to yield the 2-amino-4,5-diarylthiazole core.

-

Amide Coupling: The 2-amino group of the thiazole can be further functionalized. For instance, it can be acylated with a substituted benzoyl chloride in the presence of a base like pyridine or triethylamine to yield the final 2,4-diarylthiazole inhibitor.

This synthetic scheme allows for the facile introduction of a variety of substituents on the aryl rings, enabling a thorough exploration of the SAR.

Quantitative Data and Biological Evaluation

The biological activity of a novel inhibitor is characterized by its potency (IC50 value) and its selectivity against other CYP isoforms.

| Compound | CYP1B1 IC50 (nM) | CYP1A1 IC50 (nM) | CYP1A2 IC50 (nM) | Selectivity Index (CYP1A1/CYP1B1) | Selectivity Index (CYP1A2/CYP1B1) |

| α-Naphthoflavone | 60 | 5 | 6 | 0.08 | 0.1 |

| Compound C9 | 2.7 | >100,000 | >20,000 | >37,037 | >7,407 |

| 2-(4-Fluorophenyl)-E2 | 240 | 4,800 | - | 20 | - |

| Thiazole-Exemplar-1 (Hypothetical) | 5 | >50,000 | >50,000 | >10,000 | >10,000 |

Table 1: Comparative inhibitory activities and selectivity of representative CYP1B1 inhibitors. Data for α-Naphthoflavone, Compound C9, and 2-(4-Fluorophenyl)-E2 are from published studies. Thiazole-Exemplar-1 data is hypothetical, representing a highly potent and selective inhibitor.

Experimental Protocols

7-Ethoxyresorufin-O-deethylase (EROD) Assay for CYP1B1 Inhibition

This is a standard fluorometric assay used to determine the inhibitory activity of compounds against CYP1 family enzymes.

Principle: CYP1B1 metabolizes the non-fluorescent substrate 7-ethoxyresorufin to the highly fluorescent product resorufin. An inhibitor will reduce the rate of this reaction.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., Thiazole-Exemplar-1 ) in DMSO.

-

Prepare a solution of recombinant human CYP1B1 enzyme in a suitable buffer (e.g., potassium phosphate buffer).

-

Prepare a solution of 7-ethoxyresorufin in methanol.

-

Prepare a solution of NADPH (cofactor) in buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the CYP1B1 enzyme solution.

-

Add varying concentrations of the test compound to the wells. A vehicle control (DMSO) is also included.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the 7-ethoxyresorufin substrate.

-

Start the enzymatic reaction by adding NADPH.

-

Measure the fluorescence of resorufin at an excitation wavelength of 530 nm and an emission wavelength of 590 nm over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the rate of resorufin formation for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Signaling Pathways and Experimental Workflows

CYP1B1-Mediated Carcinogenesis Signaling Pathway

CYP1B1 plays a role in the activation of procarcinogens and the metabolism of hormones like estrogen, which can lead to the formation of DNA adducts and subsequent carcinogenesis.

Experimental Workflow for CYP1B1 Inhibitor Discovery

The process of discovering and characterizing a novel CYP1B1 inhibitor follows a structured workflow.

Conclusion

The development of potent and selective CYP1B1 inhibitors represents a promising strategy in oncology. While specific details on "this compound" are not publicly available, the general principles of discovery and synthesis outlined in this guide, using a hypothetical but representative inhibitor, Thiazole-Exemplar-1 , illustrate the multidisciplinary approach required. This process integrates computational design, synthetic chemistry, and rigorous biological evaluation to identify drug candidates with high therapeutic potential. Future research will likely focus on the discovery of new chemical scaffolds and the advancement of lead compounds into clinical development.

References

- 1. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. CYP1B1 - Wikipedia [en.wikipedia.org]

- 3. uniprot.org [uniprot.org]

- 4. Discovery of cytochrome P450 1B1 inhibitors as new promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CYP1B1 as a therapeutic target in cardio-oncology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of a Representative Selective CYP1B1 Inhibitor

Disclaimer: As of November 2025, publicly available scientific literature does not contain specific data for a compound designated "Cyp1B1-IN-4". Therefore, this technical guide provides a comprehensive overview of the biological activity of a representative potent and selective Cytochrome P450 1B1 (CYP1B1) inhibitor, based on established research in the field. The principles, experimental methodologies, and biological pathways described herein are broadly applicable to the characterization of novel selective CYP1B1 inhibitors.

Introduction

Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes, which are crucial for the metabolism of a wide array of endogenous and exogenous compounds.[1] Unlike many other CYP enzymes that are predominantly found in the liver, CYP1B1 is expressed in extrahepatic tissues, including the prostate, breast, uterus, and lungs.[2] Of particular interest to researchers is the overexpression of CYP1B1 in a variety of human tumors, which has implicated the enzyme in the metabolic activation of procarcinogens and the development of resistance to anticancer drugs.[2][3]

Selective CYP1B1 inhibitors are small molecules designed to specifically bind to and inhibit the enzymatic activity of CYP1B1, with minimal effects on other CYP isoforms, such as CYP1A1 and CYP1A2.[4] This selectivity is critical for their potential use as therapeutic agents to reduce off-target effects. These inhibitors are valuable tools for elucidating the physiological and pathophysiological roles of CYP1B1 and represent a promising strategy for cancer therapy and prevention.

This guide will provide a detailed overview of the biological activity of a representative selective CYP1B1 inhibitor, including quantitative data on its inhibitory potency, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways it modulates.

Data Presentation: Quantitative Inhibitory Activity

The inhibitory potency of a selective CYP1B1 inhibitor is a key parameter for its characterization. This is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of CYP1B1 by 50%. The following table summarizes the IC50 values for several well-characterized, potent, and selective CYP1B1 inhibitors against CYP1B1 and related CYP1A isoforms to illustrate the concept of selectivity.

| Inhibitor Class | Representative Compound | CYP1B1 IC50 (nM) | CYP1A1 IC50 (nM) | CYP1A2 IC50 (nM) | Fold Selectivity (CYP1A1/CYP1B1) | Fold Selectivity (CYP1A2/CYP1B1) |

| Stilbene | 2,4,3′,5′-Tetramethoxystilbene (TMS) | 6 | 300 | 3000 | 50 | 500 |

| Flavonoid | α-Naphthoflavone derivative | 0.043 | - | - | - | - |

| Diarylthiazole | Compound 15 | picomolar range | - | - | >19,000 | - |

| Estrane-based | 2-(4-Fluorophenyl)-E2 | 240 | - | - | - | - |

Data sourced from multiple studies on potent and selective CYP1B1 inhibitors.

Experimental Protocols

The characterization of a selective CYP1B1 inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.

Recombinant CYP Enzyme Inhibition Assay (EROD Assay)

This is a widely used fluorometric assay to determine the IC50 values of a test compound against CYP1B1 and other CYP isoforms.

Principle: The assay measures the O-deethylation of the non-fluorescent substrate 7-ethoxyresorufin (EROD) by CYP enzymes into the highly fluorescent product resorufin. The inhibitory effect of a test compound is quantified by the reduction in resorufin formation.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of the test inhibitor and a reference inhibitor (e.g., TMS) in DMSO.

-

Prepare serial dilutions of the inhibitors in a suitable assay buffer (e.g., potassium phosphate buffer).

-

Prepare a reaction mixture containing recombinant human CYP1B1 (or CYP1A1/CYP1A2) and an NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Prepare a stock solution of 7-ethoxyresorufin in a suitable solvent.

-

-

Assay Procedure:

-

Add the test inhibitor at various concentrations to the wells of a 96-well black microplate.

-

Add the reaction mixture containing the CYP enzyme and NADPH-generating system to each well.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the 7-ethoxyresorufin substrate to all wells.

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), protected from light.

-

-

Data Acquisition and Analysis:

-

Terminate the reaction (e.g., by adding acetonitrile).

-

Measure the fluorescence of the resorufin product using a fluorescence plate reader (e.g., excitation ~530 nm, emission ~590 nm).

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (e.g., DMSO).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based CYP1B1 Inhibition Assay

This assay evaluates the inhibitory activity of a compound within a more physiologically relevant cellular context.

Principle: Cancer cell lines that endogenously overexpress or are engineered to overexpress CYP1B1 are used to assess the ability of a compound to inhibit intracellular CYP1B1 activity.

Methodology:

-

Cell Culture and Treatment:

-

Seed a human cancer cell line known to express high levels of CYP1B1 (e.g., MDA-MB-231 breast cancer cells or paclitaxel-resistant A549 lung cancer cells) in a 96-well plate.

-

Allow the cells to adhere overnight.

-

Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 1-24 hours).

-

-

CYP1B1 Activity Measurement:

-

Add a cell-permeable, fluorogenic CYP1B1 substrate to the cells.

-

Incubate for a sufficient time for substrate metabolism.

-

Measure the fluorescence of the product using a fluorescence plate reader.

-

-

Data Analysis:

-

Normalize the fluorescence signal to cell viability, which can be assessed in a parallel plate using an appropriate assay (e.g., MTT or CellTiter-Glo).

-

Calculate the percent inhibition and determine the IC50 value as described for the EROD assay.

-

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to analyze changes in the protein expression levels of key components of signaling pathways affected by CYP1B1 inhibition.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Methodology:

-

Cell Lysis and Protein Quantification:

-

Treat cells with the CYP1B1 inhibitor or vehicle control for the desired time.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

Gel Electrophoresis and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., β-catenin, phospho-p38, or c-Myc) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

-

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving CYP1B1 and a typical experimental workflow for characterizing a CYP1B1 inhibitor.

References

The Structure-Activity Relationship of Cyp1B1-IN-4: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent 2,4-Diarylthiazole-Based CYP1B1 Inhibitor

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Cyp1B1-IN-4, a potent and selective inhibitor of Cytochrome P450 1B1 (CYP1B1). CYP1B1 is a crucial enzyme in the metabolism of xenobiotics and endogenous compounds and is overexpressed in a variety of human tumors, making it a significant target in oncology. This document, intended for researchers, scientists, and drug development professionals, details the quantitative SAR data, experimental methodologies, and relevant signaling pathways associated with this class of inhibitors.

Core Compound Profile: this compound

This compound is a 2,4-diarylthiazole compound that demonstrates highly potent and selective inhibition of CYP1B1 with a reported half-maximal inhibitory concentration (IC50) of 0.2 nM.[1] Its high potency and selectivity make it and its analogs a subject of significant interest for the development of targeted cancer therapies.

Structure-Activity Relationship (SAR) of Thiazole-Based CYP1B1 Inhibitors

The general scaffold of these inhibitors consists of a central thiazole or bithiazole core with various aryl substitutions. The following table summarizes the quantitative SAR data for a selection of these N-aryl-2,4-bithiazole-2-amine inhibitors, highlighting the impact of different substituents on their inhibitory activity against CYP1B1.

| Compound ID | R1 Substitution | R2 Substitution | R3 Substitution | CYP1B1 IC50 (nM) | Selectivity vs. CYP1A1 | Selectivity vs. CYP1A2 |

| I-1 | H | H | H | 15.6 | >1000-fold | >1000-fold |

| I-2 | 4-F | H | H | 5.2 | >1900-fold | >1900-fold |

| I-3 | 4-Cl | H | H | 3.8 | >2600-fold | >2600-fold |

| I-4 | 4-CH3 | H | H | 8.9 | >1100-fold | >1100-fold |

| I-5 | H | 4-F | H | 7.1 | >1400-fold | >1400-fold |

| I-6 | H | H | 4-OCH3 | 2.5 | >4000-fold | >4000-fold |

| 77 | 3-Cl, 4-F | H | 4-OCH3 | 0.8 | >12500-fold | >12500-fold |

Data adapted from a study on N-aryl-2,4-bithiazole-2-amine inhibitors, a class of compounds structurally related to this compound.[2]

Key SAR Insights:

-

Substitution on the N-aryl ring (R1): Electron-withdrawing groups, such as fluorine and chlorine at the 4-position, generally lead to increased potency.

-

Substitution on the central thiazole ring (R2): Modifications at this position have a moderate impact on activity.

-

Substitution on the terminal phenyl ring (R3): The presence of a methoxy group at the 4-position significantly enhances inhibitory activity and selectivity.

-

Compound 77 , with a 3-chloro-4-fluoro substitution on the N-aryl ring and a 4-methoxy group on the terminal phenyl ring, emerged as the most potent and selective inhibitor in this series, with a sub-nanomolar IC50 and exceptional selectivity over other CYP isoforms.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of CYP1B1 inhibitors.

CYP1B1 Inhibition Assay (EROD Assay)

The 7-ethoxyresorufin-O-deethylase (EROD) assay is a standard fluorometric method to determine the catalytic activity of CYP1B1.

Materials:

-

Recombinant human CYP1B1 enzyme

-

7-Ethoxyresorufin (EROD) substrate

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Test compounds (e.g., this compound and analogs)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO) and then in potassium phosphate buffer.

-

In a 96-well plate, add the recombinant CYP1B1 enzyme, the NADPH regenerating system, and the test compound dilutions.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the EROD substrate.

-

Monitor the increase in fluorescence (excitation ~530 nm, emission ~590 nm) over time, which corresponds to the formation of resorufin.

-

Calculate the rate of metabolism for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell-Based CYP1B1 Activity Assay

This assay measures the activity of CYP1B1 within a cellular context.

Materials:

-

Cancer cell line overexpressing CYP1B1 (e.g., taxol-resistant A549 cells)

-

Cell culture medium and supplements

-

EROD substrate

-

Test compounds

-

Lysis buffer

-

Reagents for protein quantification (e.g., BCA assay)

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a predetermined period.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Add a medium containing the EROD substrate to each well and incubate at 37°C.

-

Measure the fluorescence of the medium at different time points.

-

After the final reading, lyse the cells and determine the total protein concentration in each well.

-

Normalize the rate of resorufin formation to the protein concentration to determine CYP1B1 activity.

Signaling Pathways Modulated by CYP1B1 Inhibition

Inhibition of CYP1B1 has been shown to impact key signaling pathways involved in cancer cell proliferation, survival, and migration. Bioinformatics analysis and experimental data from studies on N-aryl-2,4-bithiazole-2-amine inhibitors indicate that CYP1B1 is closely correlated with the AKT/ERK1/2 and focal adhesion kinase (FAK)/Src pathways.[2] The inhibition of CYP1B1 can lead to the downregulation of these pathways, thereby reversing drug resistance and inhibiting cancer cell migration and invasion.

Logical Flow of CYP1B1's Role in Drug Resistance

Caption: Role of CYP1B1 in promoting drug resistance and metastasis.

Experimental Workflow for Evaluating CYP1B1 Inhibitors

Caption: Workflow for the preclinical evaluation of CYP1B1 inhibitors.

Conclusion

This compound and its related 2,4-diarylthiazole and N-aryl-2,4-bithiazole analogs represent a promising class of highly potent and selective CYP1B1 inhibitors. The structure-activity relationships elucidated from these series provide a clear roadmap for the design of next-generation inhibitors with improved pharmacological properties. The demonstrated ability of these compounds to modulate key oncogenic signaling pathways, such as AKT/ERK and FAK/Src, underscores their therapeutic potential in overcoming drug resistance and inhibiting cancer metastasis. The experimental protocols and workflows detailed in this guide offer a robust framework for the continued preclinical and clinical development of this important class of anticancer agents.

References

Preclinical Profile of Selective CYP1B1 Inhibitors: A Technical Guide

Introduction

Cytochrome P450 1B1 (CYP1B1) has emerged as a compelling target in oncology. Unlike many other cytochrome P450 enzymes that are primarily expressed in the liver, CYP1B1 is found in extrahepatic tissues and is notably overexpressed in a wide range of human tumors, including breast, prostate, lung, and ovarian cancers, while exhibiting minimal expression in corresponding normal tissues.[1][2][3] This differential expression pattern makes CYP1B1 an attractive target for the development of selective anticancer therapies.[4][5] CYP1B1 is implicated in the metabolic activation of procarcinogens and the development of resistance to various chemotherapeutic agents. Therefore, the inhibition of CYP1B1 presents a promising strategy to enhance the efficacy of existing cancer treatments and to develop novel therapeutic agents.

This technical guide provides a comprehensive overview of the preclinical data on potent and selective CYP1B1 inhibitors. While specific information on a compound designated "Cyp1B1-IN-4" is not available in the public domain, this document will focus on well-characterized selective CYP1B1 inhibitors as representative examples for researchers, scientists, and drug development professionals.

Quantitative Data Presentation

The potency and selectivity of CYP1B1 inhibitors are critical parameters in their preclinical evaluation. The following tables summarize the in vitro inhibitory activities of several representative selective CYP1B1 inhibitors against CYP1B1 and related CYP1A isoforms.

Table 1: Inhibitory Potency of Selective CYP1B1 Inhibitors

| Compound Class | Representative Inhibitor | CYP1B1 IC₅₀ | Reference |

| Stilbene | 2,4,3′,5′-tetramethoxystilbene (TMS) | Not specified | |

| Compound 1(d) | 0.06 µM | ||

| Flavonoid | α-Naphthoflavone derivative | 0.043 nM | |

| 3,5,7-trihydroxyflavone (galangin) | 3 nM | ||

| Estrane-based | 2-(4-Fluorophenyl)-E2 | 0.24 µM | |

| Thiazoleamide | Compound B20 | Not specified | |

| Other | Compound B14 (CYP1B1-IN-12) | 6.05 ± 0.74 nM |

Table 2: Selectivity Profile of Representative CYP1B1 Inhibitors

| Inhibitor | CYP1A1 IC₅₀ | CYP1A2 IC₅₀ | Fold Selectivity (CYP1A1/CYP1B1) | Fold Selectivity (CYP1A2/CYP1B1) | Reference |

| 2,4,2',6'-Tetramethoxystilbene | 350 nM | 170 nM | 175 | 85 | |

| Compound 1(d) | Not specified | Not specified | 24 | Not specified | |

| Compound B14 | >10,000 nM | >100,000 nM | >1600 | >16,000 |

Experimental Protocols

The characterization of CYP1B1 inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

Recombinant CYP Enzyme Inhibition Assay (EROD Assay)

This is a widely used fluorometric method to assess the inhibitory activity of compounds against CYP1A1 and CYP1B1.

-

Principle: The assay measures the O-deethylation of 7-ethoxyresorufin, a fluorogenic substrate, by recombinant human CYP1B1 or CYP1A1 enzymes. This reaction produces the fluorescent product resorufin. The inhibitory effect of a test compound is determined by quantifying the reduction in resorufin formation.

-

Methodology:

-

Recombinant human CYP1B1 and CYP1A1 enzymes are incubated with a NADPH-generating system.

-

The test compound is added to the reaction mixture at various concentrations.

-

The reaction is initiated by the addition of 7-ethoxyresorufin.

-

After a defined incubation period at 37°C, the reaction is terminated.

-

The fluorescence of the resorufin product is measured using a fluorescence plate reader.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell-Based CYP1B1 Inhibition Assay

This assay evaluates the inhibitory activity of compounds in a more physiologically relevant cellular context.

-

Principle: Cancer cell lines that overexpress CYP1B1 (e.g., paclitaxel-resistant A549/Tax cells) are utilized to assess the ability of a compound to inhibit CYP1B1 activity within the cell.

-

Methodology:

-

CYP1B1-overexpressing cells are seeded in microplates.

-

The cells are treated with the test compound at various concentrations.

-

A CYP1B1 substrate (e.g., a pro-drug activated by CYP1B1 or a fluorogenic probe) is added to the cells.

-

The metabolic product is quantified using appropriate analytical methods such as luminescence, fluorescence, or LC-MS.

-

The effect of the inhibitor on downstream cellular events, such as cell viability or specific signaling pathways, can also be assessed.

-

Signaling Pathways and Experimental Workflows

The inhibition of CYP1B1 can modulate several key signaling pathways involved in cancer progression.

CYP1B1-Mediated Oncogenic Signaling

CYP1B1 overexpression in cancer cells can lead to the activation of pro-survival and pro-metastatic signaling pathways. Inhibition of CYP1B1 is expected to counteract these effects.

Caption: CYP1B1 signaling pathways in cancer.

Experimental Workflow for CYP1B1 Inhibitor Evaluation

A typical preclinical workflow for the evaluation of a novel CYP1B1 inhibitor involves a multi-step process from initial screening to in vivo efficacy studies.

Caption: Preclinical evaluation workflow for CYP1B1 inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CYP1B1 as a therapeutic target in cardio-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Discovery of cytochrome P450 1B1 inhibitors as new promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CYP1B1 Inhibitors in Cancer Research: A Technical Guide

Disclaimer: This technical guide provides a comprehensive overview of the role of Cytochrome P450 1B1 (CYP1B1) inhibitors in cancer research. It is important to note that a specific compound designated "Cyp1B1-IN-4" as requested is not described in the publicly available scientific literature. Therefore, this document will focus on the broader class of CYP1B1 inhibitors, utilizing data and protocols from research on well-characterized molecules to illustrate the principles and methodologies in this field.

Introduction: CYP1B1 - A Promising Target in Oncology

Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes, which are primarily involved in the metabolism of a wide array of xenobiotics and endogenous compounds.[1] Unlike many other CYP enzymes that are predominantly found in the liver, CYP1B1 is expressed at low or undetectable levels in most normal tissues but is significantly overexpressed in a wide variety of human tumors.[2] This tumor-specific expression pattern has positioned CYP1B1 as an attractive target for the development of novel anticancer therapies.[3]

The role of CYP1B1 in carcinogenesis is multifaceted. The enzyme is involved in the metabolic activation of procarcinogens, such as polycyclic aromatic hydrocarbons (PAHs) and arylamines, into their ultimate carcinogenic forms that can bind to DNA and initiate mutations. Furthermore, CYP1B1 plays a crucial role in the metabolism of estrogens, particularly the hydroxylation of 17β-estradiol to 4-hydroxyestradiol, a metabolite with known carcinogenic potential. This activity is particularly relevant in hormone-dependent cancers like breast and prostate cancer.

Inhibition of CYP1B1 activity presents a promising therapeutic strategy for cancer. By blocking this enzyme, it is possible to prevent the activation of procarcinogens, reduce the formation of carcinogenic estrogen metabolites, and potentially overcome resistance to certain anticancer drugs.

Mechanism of Action of CYP1B1 Inhibitors

CYP1B1 inhibitors function by binding to the enzyme and blocking its catalytic activity. This inhibition can occur through several mechanisms, including:

-

Competitive Inhibition: The inhibitor molecule competes with the natural substrate for binding to the active site of the enzyme.

-

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's activity.

-

Mechanism-based Inactivation: The inhibitor is converted by the enzyme into a reactive species that covalently binds to and irreversibly inactivates the enzyme.

The development of highly potent and selective CYP1B1 inhibitors is a key focus of research, aiming to minimize off-target effects by avoiding the inhibition of other CYP isoforms that are essential for normal physiological processes.

Quantitative Data for Selected CYP1B1 Inhibitors

The potency of CYP1B1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for some reported CYP1B1 inhibitors.

| Inhibitor | Target Enzyme | IC50 (nM) | Selectivity over CYP1A1 | Selectivity over CYP1A2 | Reference |

| C9 | CYP1B1 | 2.7 | >37037-fold | >7407-fold | |

| Compound 5b | CYP1B1 | 8.7 | N/A | N/A | |

| CYP1B1 ligand 3 | CYP1B1 | 11.9 | N/A | N/A |

N/A: Data not available in the cited source.

Key Signaling Pathways Modulated by CYP1B1

CYP1B1 is implicated in the regulation of several signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. Inhibition of CYP1B1 can, therefore, impact these pathways to exert its anticancer effects.

One of the key pathways influenced by CYP1B1 is the Wnt/β-catenin signaling pathway . Overexpression of CYP1B1 has been shown to activate this pathway, which is a critical driver in many cancers.

CYP1B1 has also been shown to promote Epithelial-Mesenchymal Transition (EMT) , a process that allows cancer cells to gain migratory and invasive properties, leading to metastasis. The transcription factor Sp1 has been identified as a key mediator in CYP1B1-induced oncogenesis.

References

The Role of CYP1B1 Inhibition in Glaucoma Models: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "Cyp1B1-IN-4". Therefore, this technical guide will focus on the broader strategy of Cytochrome P450 1B1 (CYP1B1) inhibition as a therapeutic approach for glaucoma, utilizing data from known CYP1B1 inhibitors and experimental models.

Executive Summary

Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of retinal ganglion cells and optic nerve damage, often associated with elevated intraocular pressure (IOP).[1][2] Genetic studies have strongly implicated mutations in the CYP1B1 gene as a primary cause of primary congenital glaucoma (PCG) and a contributing factor in other forms of glaucoma.[1][2][3] CYP1B1, a member of the cytochrome P450 superfamily, is expressed in ocular tissues, including the trabecular meshwork (TM), a critical structure for regulating aqueous humor outflow and IOP. The pathogenic mechanism linked to dysfunctional CYP1B1 involves increased oxidative stress and subsequent damage to the TM, leading to impaired aqueous humor outflow and elevated IOP. This has positioned CYP1B1 as a promising therapeutic target for glaucoma. The development of selective CYP1B1 inhibitors is an active area of research aimed at mitigating the downstream effects of CYP1B1 dysregulation. This guide provides a comprehensive overview of the role of CYP1B1 in glaucoma pathology, the therapeutic rationale for its inhibition, and the experimental frameworks used to evaluate potential inhibitors.

The Role of CYP1B1 in Glaucoma Pathophysiology

CYP1B1 is an enzyme involved in the metabolism of a wide range of endogenous and exogenous substances, including steroids and retinoids, which are crucial for normal eye development. In the context of glaucoma, the proper function of CYP1B1 is essential for maintaining the health and integrity of the trabecular meshwork.

Mutations in the CYP1B1 gene can lead to a dysfunctional protein, resulting in a cascade of events that contribute to glaucoma pathogenesis. Studies using Cyp1b1-deficient mouse models have demonstrated that the absence of functional CYP1B1 leads to abnormalities in the TM, including irregular collagen distribution and increased oxidative stress. This oxidative stress is a key driver of TM cell damage and dysfunction, ultimately impeding the outflow of aqueous humor and causing a rise in IOP.

Signaling Pathway Implicated in CYP1B1-Mediated Glaucoma

The current understanding of the CYP1B1-mediated signaling pathway in the trabecular meshwork points to a critical role in redox homeostasis. A dysfunctional CYP1B1 enzyme is believed to lead to an accumulation of reactive oxygen species (ROS), which in turn downregulates the expression of key extracellular matrix proteins, such as periostin (POSTN). This disruption of the extracellular matrix compromises the structural and functional integrity of the TM.

Therapeutic Strategy: Inhibition of CYP1B1

The central role of CYP1B1 in the pathology of certain forms of glaucoma makes it an attractive target for therapeutic intervention. The primary goal of CYP1B1 inhibition is to reduce the enzymatic activity that may be contributing to oxidative stress, either through the production of reactive metabolites or by disrupting normal metabolic pathways necessary for TM health.

Selective CYP1B1 inhibitors are being investigated for their potential to:

-

Reduce Oxidative Stress: By blocking the catalytic activity of CYP1B1, inhibitors may prevent the generation of harmful reactive oxygen species in the trabecular meshwork.

-

Restore Trabecular Meshwork Function: By mitigating oxidative damage, these inhibitors could help preserve the structural and functional integrity of the TM, thereby improving aqueous humor outflow.

-

Lower Intraocular Pressure: The restoration of normal aqueous humor dynamics is expected to lead to a reduction in IOP, a primary therapeutic goal in glaucoma management.

It is important to note that the therapeutic rationale may seem counterintuitive, as glaucoma is often caused by a loss-of-function mutation in CYP1B1. However, some mutations may lead to a dysfunctional protein with altered substrate specificity or a dominant-negative effect, still contributing to a pathogenic cascade. In such cases, inhibiting the aberrant enzymatic activity could be beneficial. Furthermore, in glaucomas where CYP1B1 is not mutated but may be dysregulated, inhibition could help restore homeostasis.

Quantitative Data for Selected CYP1B1 Inhibitors

While specific data for "this compound" is unavailable, research has identified and characterized other selective inhibitors of CYP1B1. The following table summarizes key quantitative data for some of these compounds.

| Inhibitor Name | IC50 (CYP1B1) | Selectivity vs. CYP1A1 | Reference Compound |

| Cyp1B1-IN-1 (Compound 9e) | 0.49 nM | Information not available | Not Applicable |

| 2-(4-Fluorophenyl)-E2 | 0.24 µM | 20-fold | Estradiol derivative |

| α-Naphthoflavone derivative | 0.043 nM | High | α-Naphthoflavone |

| Proanthocyanidin (PA) | 2.53 µM | Selective over CYP3A4 | Natural Product |

Table 1: Summary of in vitro inhibitory activity of selected CYP1B1 inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of CYP1B1 by 50%.

Experimental Protocols for Evaluating CYP1B1 Inhibitors

The evaluation of potential CYP1B1 inhibitors for glaucoma therapy involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.

In Vitro Assays

-

Enzyme Inhibition Assay (EROD Assay):

-

Objective: To determine the IC50 of the test compound against human recombinant CYP1B1.

-

Principle: The 7-ethoxyresorufin-O-deethylase (EROD) assay is a common method to measure the activity of CYP1A1 and CYP1B1. The enzyme metabolizes the substrate 7-ethoxyresorufin to the fluorescent product resorufin.

-

Procedure:

-

Human recombinant CYP1B1 enzyme is incubated with a range of concentrations of the test inhibitor.

-

The substrate, 7-ethoxyresorufin, is added to initiate the reaction.

-

The formation of resorufin is monitored over time using a fluorescence plate reader.

-

The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

-

-

Cell-Based Assays:

-

Objective: To assess the effect of the inhibitor on cell viability and oxidative stress in relevant cell types.

-

Cell Lines: Primary human trabecular meshwork cells or immortalized TM cell lines.

-

Protocols:

-

Cell Viability Assay (e.g., MTT or CellTiter-Glo): Cells are treated with the inhibitor for a specified period, and cell viability is measured to assess cytotoxicity.

-

Reactive Oxygen Species (ROS) Assay: Cells are pre-loaded with a fluorescent ROS indicator (e.g., DCFDA) and then treated with the inhibitor and an oxidative stressor. The change in fluorescence is measured to determine the effect of the inhibitor on ROS levels.

-

Western Blotting: Protein expression levels of key markers related to oxidative stress (e.g., Nrf2, HO-1) and extracellular matrix remodeling (e.g., periostin, collagen) are analyzed after treatment with the inhibitor.

-

-

In Vivo Models

-

Animal Models of Glaucoma:

-

Objective: To evaluate the efficacy of the CYP1B1 inhibitor in reducing IOP and protecting against retinal ganglion cell death in a living organism.

-

Models:

-

Cyp1b1-deficient mice: These mice exhibit some features of congenital glaucoma and can be used to study the long-term effects of CYP1B1 inhibition on ocular health.

-

Induced models of ocular hypertension: In these models, IOP is artificially elevated in rodents through methods such as laser photocoagulation of the trabecular meshwork or injection of microbeads into the anterior chamber.

-

-

Procedure:

-

The test inhibitor is administered to the animals (e.g., via topical eye drops, systemic injection).

-

IOP is measured at regular intervals using a tonometer.

-

At the end of the study, ocular tissues are collected for histological analysis of the trabecular meshwork and retina to assess for neuroprotection.

-

-

Future Directions and Conclusion

The inhibition of CYP1B1 represents a novel and targeted approach for the treatment of glaucoma, particularly for forms of the disease with a genetic basis related to CYP1B1 mutations. While the field is still in its early stages, the strong scientific rationale and promising preclinical data for some inhibitors warrant further investigation.

Future research should focus on:

-

Discovery of Highly Selective Inhibitors: The development of potent and selective CYP1B1 inhibitors with favorable pharmacokinetic and safety profiles is crucial.

-

Elucidation of Downstream Mechanisms: A deeper understanding of the specific metabolic pathways affected by CYP1B1 inhibition in the eye will aid in a more targeted therapeutic design.

-

Clinical Validation: Ultimately, the therapeutic potential of CYP1B1 inhibitors will need to be confirmed in well-designed clinical trials in glaucoma patients.

References

Unveiling the Selectivity Profile of Cyp1B1-IN-4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 1B1 (CYP1B1) has emerged as a significant therapeutic target, particularly in the fields of oncology and ophthalmology. Its overexpression in various tumor types and its role in the metabolism of procarcinogens and steroid hormones have made it a focal point for the development of selective inhibitors.[1][2] This technical guide provides a comprehensive overview of the selectivity profile of a hypothetical, representative CYP1B1 inhibitor, designated herein as Cyp1B1-IN-4, to illustrate the key data and experimental considerations crucial for the evaluation of such compounds. Due to the absence of publicly available data for a specific molecule named "this compound," this document will synthesize information from studies on other well-characterized CYP1B1 inhibitors to present a model of a thorough selectivity analysis.

Core Principles of CYP1B1 Inhibition

CYP1B1 is a member of the cytochrome P450 superfamily of enzymes, primarily located in the endoplasmic reticulum.[3] It participates in the phase I metabolism of a wide array of xenobiotics and endogenous compounds.[4] Notably, CYP1B1 can activate procarcinogens, such as polycyclic aromatic hydrocarbons, and is involved in the 4-hydroxylation of estradiol, a metabolic pathway linked to carcinogenesis.[1] Therefore, selective inhibition of CYP1B1 is a promising strategy for cancer therapy and prevention.

Quantitative Selectivity Profile of a Model CYP1B1 Inhibitor

To minimize off-target effects, a therapeutic inhibitor must exhibit high selectivity for its intended target over other related enzymes. For a CYP1B1 inhibitor, selectivity against other CYP1 family members, such as CYP1A1 and CYP1A2, is of paramount importance. The following table summarizes hypothetical inhibitory activity (IC50 values) for this compound against key CYP isoforms, illustrating a favorable selectivity profile.

| Enzyme | IC50 (nM) | Fold Selectivity vs. CYP1A1 | Fold Selectivity vs. CYP1A2 |

| CYP1B1 | 11.9 | - | - |

| CYP1A1 | 300 | ~25-fold | - |

| CYP1A2 | 3000 | - | ~252-fold |

| Note: This data is illustrative, based on known selective inhibitors like 2,4,3′,5′-tetramethoxystilbene (TMS), and does not represent real experimental results for a compound named this compound. |

A kinase selectivity panel is another critical assessment for any small molecule inhibitor to identify potential off-target activities that could lead to unforeseen side effects. A desirable profile for a CYP1B1 inhibitor would show minimal inhibition of a broad range of kinases.

| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) |

| CYP1B1 | 98% | 15 |

| Kinase A | 55% | 850 |

| Kinase B | 48% | >1000 |

| Kinase C | 32% | >1000 |

| Kinase D | 15% | >10000 |

| Kinase E | 5% | >10000 |

| Note: This data is hypothetical and serves as an example of a kinase selectivity screen for a CYP1B1 inhibitor. |

Experimental Protocols

Accurate and reproducible experimental design is fundamental to characterizing the selectivity profile of an inhibitor. Below are detailed methodologies for key assays.

Fluorometric CYP Inhibition Assay

This high-throughput assay is commonly used to determine the IC50 values of test compounds against various CYP isoforms.

Materials:

-

Recombinant human CYP enzymes (CYP1B1, CYP1A1, CYP1A2)

-

Fluorogenic substrate specific for each enzyme (e.g., 7-Ethoxyresorufin for CYP1A1 and CYP1B1, 3-Cyano-7-ethoxycoumarin for CYP1A2)

-

NADPH regenerating system

-

Test compound (this compound)

-

96-well microplates

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

-

In the wells of a microplate, combine the reaction buffer, the specific CYP enzyme, and the test compound dilutions.

-

Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction and measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to a vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Kinase Selectivity Panel Assay

This assay assesses the inhibitory activity of a compound against a broad panel of kinases.

Materials:

-

A panel of purified, active kinases

-

Specific peptide substrates for each kinase

-

ATP (often radiolabeled, e.g., [γ-³³P]ATP)

-

Test compound (this compound)

-

Reaction buffer

-

Microplates

-

Scintillation counter or other detection system

Procedure:

-

Prepare dilutions of the test compound.

-

In the wells of a microplate, combine the kinase, its specific substrate, and the test compound in the reaction buffer.

-

Initiate the kinase reaction by adding ATP.

-

Allow the reaction to proceed for a defined period at a controlled temperature.

-

Stop the reaction and quantify the amount of phosphorylated substrate.

-

Calculate the percent inhibition of each kinase at a given concentration of the test compound.

-

For kinases showing significant inhibition, determine the IC50 value by performing a dose-response experiment.

Cell-Based Assays

To understand the functional consequences of CYP1B1 inhibition in a biological context, various cell-based assays are essential.

-

Western Blot: This technique is used to measure the expression levels of key proteins in signaling pathways affected by CYP1B1 activity. For example, one could assess the levels of proteins involved in the Wnt/β-catenin pathway, which has been linked to CYP1B1.

-

Protocol Outline:

-

Treat cultured cells with this compound.

-

Lyse the cells to extract proteins.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Probe the membrane with primary antibodies specific to the target proteins (e.g., β-catenin, c-Myc).

-

Use a secondary antibody conjugated to a detection enzyme to visualize the protein bands.

-

-

-

Cell Viability Assay (e.g., MTT Assay): This assay determines the effect of the inhibitor on cell proliferation and cytotoxicity.

-

Migration/Invasion Assay (e.g., Transwell Assay): This assay assesses the impact of the inhibitor on the metastatic potential of cancer cells.

Signaling Pathways and Logical Relationships

The inhibition of CYP1B1 can modulate several downstream signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

Caption: CYP1B1-mediated activation of procarcinogens and its inhibition by this compound.

Caption: Experimental workflow for a fluorometric CYP inhibition assay.

Conclusion

A thorough understanding of the selectivity profile of a CYP1B1 inhibitor is critical for its development as a safe and effective therapeutic agent. This guide has outlined the essential quantitative data, detailed experimental protocols, and key signaling pathways that must be considered. By employing a systematic and rigorous approach to characterizing selectivity, researchers can advance the development of novel CYP1B1 inhibitors with the potential to impact a range of diseases.

References

Methodological & Application

Application Notes and Protocols for Cyp1B1-IN-4 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyp1B1-IN-4 is a potent and highly selective small molecule inhibitor of Cytochrome P450 1B1 (CYP1B1), a member of the cytochrome P450 superfamily of enzymes.[1][2] CYP1B1 is notably overexpressed in a wide range of human cancers, including those of the breast, prostate, and colon, while its expression in normal tissues is limited. This differential expression profile makes CYP1B1 an attractive therapeutic target in oncology. The enzyme is involved in the metabolic activation of procarcinogens and has been implicated in cancer cell proliferation, metastasis, and drug resistance. This compound, a 2,4-diarylthiazole compound, offers a powerful tool for investigating the biological functions of CYP1B1 and for preclinical evaluation of CYP1B1 inhibition as a cancer therapy strategy.[1]

Mechanism of Action

This compound functions by selectively binding to the CYP1B1 enzyme, thereby blocking its metabolic activity.[1] By inhibiting CYP1B1, this compound can prevent the conversion of procarcinogens into their active, carcinogenic forms.[2] Furthermore, inhibition of CYP1B1 has been shown to suppress key oncogenic signaling pathways, including the Wnt/β-catenin pathway and the epithelial-to-mesenchymal transition (EMT) program, which are crucial for cancer progression and metastasis.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Species | Notes |

| IC50 (CYP1B1) | 0.2 nM | - | Potent and highly selective inhibition. |

| IC50 (CYP1A1) | 3.82 µM | - | Demonstrates good selectivity over the related CYP1A1 isoform. |

| Cytotoxicity | Low | Human | Little to no cytotoxicity observed in HEK293 cells at concentrations up to 100 µM and in the parental HEK T-REx cell line up to 200 µM for 72 hours. |

| Microsomal Stability | High | Human, Rat | Exhibits high stability in human and rat liver microsomes. |

| Microsomal Stability | Low | Mouse | Exhibits low stability in mouse liver microsomes. |

Experimental Protocols

Reagent Preparation and Storage

Stock Solution Preparation:

-

This compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent such as DMSO to a concentration of 10 mM.

-

Sonication may be required to fully dissolve the compound.

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

Storage:

-

Store the solid compound and stock solutions at -20°C or -80°C for long-term storage.

-

When in use, store the stock solution at 4°C for short periods (up to one week). Protect from light.

Cell Line Selection

It is recommended to use cell lines with confirmed high expression of CYP1B1 for optimal results. The following table provides examples of commonly used cell lines in CYP1B1 research.

| Cancer Type | Recommended Cell Lines |

| Breast Cancer | MCF-7, MDA-MB-231 |

| Cervical Cancer | HeLa |

| Prostate Cancer | PC-3, DU145 |

Verification of CYP1B1 Expression: Before initiating experiments, it is crucial to verify the expression of CYP1B1 in your chosen cell line at both the mRNA and protein levels using techniques such as quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.

Experimental Workflow

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell proliferation and viability.

Materials:

-

96-well plates

-

This compound stock solution (10 mM in DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Downstream Signaling

This protocol is used to investigate the effect of this compound on the protein expression levels of key components of downstream signaling pathways.

Materials:

-

6-well plates

-

This compound stock solution

-

Complete cell culture medium

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-β-catenin, anti-E-cadherin, anti-vimentin, anti-Sp1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentrations of this compound (e.g., 10 nM, 100 nM) and a vehicle control for the chosen time (e.g., 24 or 48 hours).

-